Product packaging for Spiro[4.7]dodecan-1-one(Cat. No.:CAS No. 2098028-92-1)

Spiro[4.7]dodecan-1-one

Cat. No.: B1485889
CAS No.: 2098028-92-1
M. Wt: 180.29 g/mol
InChI Key: AJKMWHYPFQMEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.7]dodecan-1-one (CAS 2098028-92-1) is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol. It belongs to the class of spirocyclic ketones, characterized by a unique structure where two rings are joined by a single carbon atom. This spiro[4.7]dodecane skeleton is a privileged three-dimensional scaffold in pharmaceutical chemistry and drug discovery, making it a valuable building block for the development of novel bioactive molecules . The compound has a predicted boiling point of 267.2±8.0 °C and a predicted density of 0.96±0.1 g/cm3 . Spirocyclic architectures like this are of significant interest in medicinal chemistry because they can impart improved selectivity and metabolic stability to drug candidates. The structural complexity of such spiro-fused skeletons presents a synthetic challenge, and efficient routes for their construction are actively explored in organic synthesis . This compound serves as a key synthetic intermediate for researchers working in areas such as method development, total synthesis of natural products, and the exploration of new chemical space for drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B1485889 Spiro[4.7]dodecan-1-one CAS No. 2098028-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.7]dodecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-7-6-10-12(11)8-4-2-1-3-5-9-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKMWHYPFQMEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Spiro 4.7 Dodecan 1 One

Electrophilic and Nucleophilic Transformations at the Ketone Functionality

The ketone group in Spiro[4.7]dodecan-1-one is the primary site for both electrophilic and nucleophilic transformations. The reactivity of the carbonyl carbon is influenced by the steric hindrance imposed by the spirocyclic framework and the electronic effects of the adjacent alkyl chains.

Carbonyl Reactivity and Derivative Formation

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity allows for a variety of nucleophilic addition reactions, leading to the formation of numerous derivatives. Common transformations are expected to include the formation of acetals, cyanohydrins, imines, and enamines.

For instance, the reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would yield the corresponding spirocyclic acetal. This reaction is a common strategy for protecting the ketone functionality during subsequent chemical transformations.

Table 1: Predicted Formation of Selected this compound Derivatives

Reagent Product Reaction Conditions Expected Yield
Ethylene glycol, H⁺ 1,4-Dioxaspiro[4.11]hexadecane Toluene, reflux High
Sodium cyanide, H⁺ 1-Hydroxy-spiro[4.7]dodecane-1-carbonitrile Aqueous solution Moderate to High
Hydroxylamine This compound oxime Ethanol, reflux High

The formation of these derivatives proceeds through the initial nucleophilic attack on the carbonyl carbon, followed by proton transfer steps to yield the final product. The rates of these reactions would be influenced by the steric bulk of the nucleophile and the specific reaction conditions employed.

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity is not a factor in simple nucleophilic additions to the carbonyl group of this compound, as there is only one electrophilic center. However, in reactions involving the enolate of the ketone, regioselectivity becomes a critical consideration. The formation of the kinetic versus the thermodynamic enolate would dictate the position of subsequent electrophilic attack. The less substituted α-carbon (C2) would be the site of kinetically controlled deprotonation, while the more substituted α-carbon (C5) would be favored under thermodynamic conditions.

Stereoselectivity in nucleophilic additions to the carbonyl carbon is a significant aspect of the reactivity of this compound. The spirocyclic system presents two distinct faces for nucleophilic attack (syn or anti to the larger eight-membered ring). The facial selectivity of the addition would be influenced by the steric hindrance posed by the two rings. It is anticipated that nucleophiles would preferentially attack from the less sterically hindered face.

For example, in the reduction of the ketone with a hydride reagent such as sodium borohydride, two diastereomeric alcohols can be formed. The stereochemical outcome would depend on the direction of hydride delivery.

Table 2: Predicted Stereoselectivity in the Reduction of this compound

Reducing Agent Major Diastereomer Minor Diastereomer Predicted Diastereomeric Ratio (Major:Minor)
Sodium borohydride (1R,5S)-Spiro[4.7]dodecan-1-ol (1S,5S)-Spiro[4.7]dodecan-1-ol ~3:1
Lithium aluminum hydride (1R,5S)-Spiro[4.7]dodecan-1-ol (1S,5S)-Spiro[4.7]dodecan-1-ol ~4:1

The use of bulky reducing agents, such as L-Selectride®, would be expected to exhibit higher stereoselectivity due to their greater sensitivity to steric hindrance.

Ring Transformations and Rearrangement Processes

The strained nature of spirocyclic systems can predispose them to various rearrangement and ring transformation reactions, often under acidic or thermal conditions.

Wagner-Meerwein Rearrangements in Related Spiro Systems

The Wagner-Meerwein rearrangement is a well-documented process in carbocation chemistry, involving a 1,2-shift of an alkyl, aryl, or hydride group. researchgate.net In the context of this compound, the formation of a carbocation adjacent to the spiro center could initiate such a rearrangement. For instance, treatment of the corresponding alcohol, Spiro[4.7]dodecan-1-ol, with a strong acid could lead to the formation of a carbocation at the C1 position. A subsequent Wagner-Meerwein rearrangement could involve the migration of one of the bonds from the spiro carbon (C5) to the C1 position, leading to a ring-expanded product.

Studies on benzo- and thieno-fused spiro[4.5]decan-6-ols have demonstrated that treatment with p-toluenesulfonic acid can induce a Wagner-Meerwein rearrangement, resulting in the formation of a condensed three-ring system. nih.gov A similar reactivity pattern could be anticipated for derivatives of this compound under acidic conditions.

Ring Expansion and Contraction Methodologies

Ring expansion of the cyclopentanone (B42830) moiety in this compound could potentially be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent treatment with nitrous acid to generate a carbocation that can undergo ring expansion to a spiro[5.6]dodecanone.

Conversely, ring contraction of the eight-membered ring is a less common but plausible transformation. One potential route could involve a Favorskii rearrangement of an α-halo derivative of a larger ring ketone that could, in principle, be synthesized from this compound.

Oxidation-Reduction Chemistry of this compound Derivatives

The oxidation and reduction of this compound and its derivatives would follow the general principles of carbonyl chemistry.

Reduction: As previously discussed in the context of stereoselectivity, the ketone can be readily reduced to the corresponding secondary alcohol, Spiro[4.7]dodecan-1-ol, using a variety of hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction. More exhaustive reduction, such as the Wolff-Kishner or Clemmensen reduction, would lead to the complete removal of the carbonyl group to yield the parent hydrocarbon, Spiro[4.7]dodecane.

Oxidation: The cyclopentanone ring is generally stable to oxidation. However, under forcing conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, cleavage of the ring could occur. A more controlled oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) would be expected to yield a lactone. In this case, due to the migratory aptitude of the adjacent carbon atoms, the insertion of the oxygen atom would likely occur between the carbonyl carbon and the more substituted spiro carbon (C5), leading to a ring-expanded lactone.

Table 3: Summary of Key Compound Names

Compound Name
This compound
1,4-Dioxaspiro[4.11]hexadecane
1-Hydroxy-spiro[4.7]dodecane-1-carbonitrile
This compound oxime
This compound hydrazone
(1R,5S)-Spiro[4.7]dodecan-1-ol
(1S,5S)-Spiro[4.7]dodecan-1-ol
Spiro[5.6]dodecanone
Spiro[4.7]dodecane
p-toluenesulfonic acid
Sodium borohydride
Lithium aluminum hydride
L-Selectride®
m-Chloroperoxybenzoic acid (m-CPBA)
Potassium permanganate
Nitric acid
Ethylene glycol
Sodium cyanide
Hydroxylamine
Hydrazine

Electrochemical Behavior of Spirohydantoins

Spirohydantoins, derived from the reaction of ketones with a source of cyanide and ammonia (B1221849) or ammonium (B1175870) carbonate (the Bucherer-Bergs reaction), are an important class of heterocyclic compounds with a wide range of biological activities. The electrochemical properties of these molecules are of interest as they can provide insights into their reaction mechanisms, potential for electropolymerization, and their behavior in biological systems, which often involve redox processes.

A detailed investigation into the electrochemical behavior of a series of cycloalkanespirohydantoins, including the closely related 1,3-diazaspiro[4.7]dodecane-2,4-dione (the spirohydantoin derived from cyclododecanone), has been conducted using various voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) over a wide pH range. researchgate.net

These studies, conducted using a hanging mercury drop electrode (HMDE), revealed that the electrochemical process for these spirohydantoins is quasi-reversible. researchgate.net The reduction of the hydantoin (B18101) ring was found to be the primary electrochemical reaction. The proposed mechanism for the reduction of cycloalkanespiro-5-hydantoins involves a two-electron, two-proton process. The initial step is the protonation of the carbonyl group at position 4 of the hydantoin ring, followed by the transfer of two electrons and another proton, leading to the formation of a stable reduced product.

The electrochemical behavior was observed to be pH-dependent, with the peak potential shifting to more negative values as the pH increases, indicating the involvement of protons in the electrode process. researchgate.net The diffusion coefficient and heterogeneous electron transfer rate constant were also determined from these studies, providing further quantitative insight into the electrochemical kinetics. researchgate.net The size of the cycloalkane ring was found to influence the electrochemical properties, with an increase in ring size generally leading to a stabilization of the compound. researchgate.net

Table 1: Electrochemical Parameters for Cycloalkanespiro-5-hydantoins

Compound Ring Size Diffusion Coefficient (D) / cm²/s Heterogeneous Electron Transfer Rate Constant (kₛ) / s⁻¹
1,3-diazaspiro[4.4]nonane-2,4-dione 5 Data not specified Data not specified
1,3-diazaspiro[4.5]decane-2,4-dione 6 Data not specified Data not specified
1,3-diazaspiro[4.6]undecane-2,4-dione 7 Data not specified Data not specified
1,3-diazaspiro[4.7]dodecane-2,4-dione 8 Data not specified Data not specified

Note: While the study confirmed the determination of these parameters, specific numerical values for each compound were not provided in the referenced text. The trend indicates that stability increases with ring size. researchgate.net

Selective Functional Group Interconversions

The carbonyl group in this compound is the primary site for a variety of selective functional group interconversions. These transformations are fundamental in organic synthesis for the construction of more complex molecules. The reactivity of the ketone is influenced by the steric hindrance around the carbonyl group and the strain of the fused ring system. Drawing parallels from the reactivity of cyclododecanone (B146445), several selective transformations can be anticipated for this compound. researchgate.net

α-Functionalization: The α-carbon atoms adjacent to the carbonyl group are susceptible to electrophilic substitution after enolate formation. For instance, selective α-halogenation can be achieved under specific conditions. α-Chlorination of cyclododecanone has been accomplished by treatment with lithium diisopropylamide (LDA) followed by p-toluenesulfonyl chloride. researchgate.net Similarly, α-iodination can be performed in the solid state using elemental iodine and oxone as a catalyst. researchgate.net These methods are expected to be applicable to this compound, leading to the corresponding α-halo-spiroketones, which are valuable synthetic intermediates.

Oxidation Reactions: The Baeyer-Villiger oxidation is a classic reaction for converting ketones into esters or lactones. The oxidation of cyclododecanone with various oxidizing agents can lead to the corresponding lactone, where an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom. Given the two non-equivalent α-carbons in this compound (one in the five-membered ring and one in the eight-membered ring), a mixture of two regioisomeric lactones could be expected, with the regioselectivity being influenced by the migratory aptitude of the adjacent carbon atoms.

Reduction Reactions: The carbonyl group can be selectively reduced to a hydroxyl group to form the corresponding secondary alcohol, spiro[4.7]dodecan-1-ol. A variety of reducing agents can be employed for this transformation, with the stereochemical outcome being a key consideration. The choice of reducing agent can influence the diastereoselectivity of the alcohol formation.

Conversion to Nitrogen-Containing Heterocycles: As previously mentioned, the reaction with cyanide and ammonium carbonate leads to the formation of a spirohydantoin. Another important transformation is the Beckmann rearrangement of the corresponding oxime. The oxime of cyclododecanone undergoes a Beckmann rearrangement to produce laurolactam, a precursor to Nylon-12. researchgate.net A similar rearrangement of the oxime of this compound would be expected to yield a mixture of two isomeric lactams, depending on which α-carbon migrates.

Table 2: Plausible Selective Functional Group Interconversions of this compound

Reaction Type Reagents Plausible Product(s)
α-Chlorination LDA, TsCl 2-Chloro-spiro[4.7]dodecan-1-one
α-Iodination I₂, Oxone 2-Iodo-spiro[4.7]dodecan-1-one
Baeyer-Villiger Oxidation m-CPBA or other peracids Regioisomeric lactones
Reduction to Alcohol NaBH₄, LiAlH₄ Spiro[4.7]dodecan-1-ol
Spirohydantoin Formation KCN, (NH₄)₂CO₃ 1,3-Diazaspiro[4.7]dodecane-2,4-dione derivative
Beckmann Rearrangement (from oxime) Acid catalyst (e.g., H₂SO₄) Regioisomeric lactams

Reaction Kinetics and Thermodynamic Analysis of Reaction Pathways

Kinetic vs. Thermodynamic Control: In many reactions of ketones, there is the possibility of forming different products, one of which is formed faster (the kinetic product) and another which is more stable (the thermodynamic product). The outcome of the reaction can often be influenced by the reaction conditions. For example, in the formation of an enolate from an unsymmetrical ketone like this compound, proton abstraction can occur from either of the two different α-carbons. The less sterically hindered proton is typically removed faster, leading to the kinetic enolate. The more substituted enolate is generally more thermodynamically stable. Low temperatures and a strong, bulky base favor the formation of the kinetic product, while higher temperatures and a weaker base can allow for equilibration to the more stable thermodynamic product. youtube.com

Table 3: Selected Thermodynamic Properties of Constituent Cycloalkanones at 298.15 K

Compound Molar Mass (g/mol) Density (g/cm³)
Cyclopentanone 84.12 0.944004
Cyclohexanone (B45756) 98.14 0.942212

Data sourced from a study on binary mixtures of cycloalkanones. datapdf.com

The reaction kinetics, including the determination of rate constants and activation energies, for specific reactions of this compound would require dedicated experimental studies. Such studies would elucidate the reaction mechanisms and allow for the optimization of reaction conditions to favor the desired products. For instance, in a nucleophilic addition to the carbonyl group, the rate of reaction would be influenced by the electrophilicity of the carbonyl carbon and the steric hindrance presented by the spirocyclic framework.

Stereochemistry and Conformational Analysis of Spiro 4.7 Dodecan 1 One Systems

Conformational Dynamics of the Spiro[4.7]dodecane Skeleton

The three-dimensional structure of the spiro[4.7]dodecane skeleton is not static but rather a dynamic equilibrium of various conformers. The relative energies of these conformers are dictated by a delicate balance of ring strain and torsional strain inherent to the five- and eight-membered rings.

Interplay of Ring Strain and Torsional Strain

The cyclopentane (B165970) ring in the spiro[4.7]dodecane skeleton, like its parent cycloalkane, is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this, the ring adopts a puckered conformation, most commonly an "envelope" or "twist" form. These non-planar arrangements reduce torsional strain at the expense of a slight increase in angle strain.

The cyclooctane (B165968) ring, being a larger and more flexible ring system, possesses a more complex conformational landscape. It can adopt several low-energy conformations, including the boat-chair, twist-boat-chair, boat-boat, and crown conformations. The interconversion between these forms is typically rapid at room temperature. The presence of the spiro-fusion with the cyclopentane ring introduces additional constraints, influencing the preferred conformation of the cyclooctane ring and potentially raising the energy barrier for interconversion between its various forms.

Low-Energy Conformers and Energy Landscape

Computational studies on analogous spiro systems, such as spiro[5.5]undecanes, have shown that these molecules exist as a mixture of rapidly equilibrating conformers at room temperature. cdnsciencepub.comrsc.orgcdnsciencepub.com It is highly probable that spiro[4.7]dodecane exhibits similar behavior. At lower temperatures, the rate of interconversion would decrease, and it might be possible to observe individual conformers using techniques like 13C NMR spectroscopy. cdnsciencepub.com The relative populations of these conformers would be determined by their respective Gibbs free energies.

The introduction of a carbonyl group at the 1-position, creating spiro[4.7]dodecan-1-one, will further influence the conformational preferences. The sp2-hybridized carbonyl carbon alters the geometry of the cyclopentane ring and can introduce dipole-dipole interactions that may favor certain conformations over others.

Chirality and Enantioselective Synthesis

The this compound molecule is chiral, with the spiro carbon atom being a stereocenter. This means that it can exist as a pair of non-superimposable mirror images, known as enantiomers. The synthesis of enantiomerically pure or enriched this compound derivatives is a significant challenge in organic synthesis.

Resolution Strategies for Chiral this compound Derivatives

One common approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. Several strategies can be employed for this purpose:

Diastereomeric Salt Formation: The racemic ketone can be reacted with a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers of the spiroketone.

Chiral Chromatography: Racemic mixtures can also be separated using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. For instance, an enzyme might selectively reduce the ketone of one enantiomer to an alcohol, allowing for the separation of the unreacted enantiomer and the alcohol product.

Resolution StrategyPrincipleKey Considerations
Diastereomeric Salt Formation Formation of diastereomers with different physical properties.Availability of a suitable chiral resolving agent; efficiency of crystallization.
Chiral Chromatography Differential interaction with a chiral stationary phase.Availability of a suitable chiral column; scalability can be a challenge.
Enzymatic Resolution Selective reaction of one enantiomer catalyzed by an enzyme.Finding a suitable enzyme with high enantioselectivity; maximum theoretical yield for the desired enantiomer is 50%.

Asymmetric Induction in Spirocyclization Reactions

For example, an intramolecular aldol (B89426) condensation or a Michael addition-initiated ring closure of a suitably functionalized prochiral precursor could be rendered enantioselective by using a chiral catalyst, such as a proline derivative or a chiral metal complex. The catalyst would create a chiral environment around the substrate, directing the cyclization to favor the formation of one enantiomer over the other.

Diastereoselective Control in Functionalization Reactions

Once a chiral center is established in the this compound skeleton, it can influence the stereochemical outcome of subsequent reactions at other positions in the molecule. This phenomenon is known as diastereoselective control. The pre-existing stereocenter can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer.

For instance, the reduction of the ketone in a chiral this compound derivative would likely proceed with some degree of diastereoselectivity. The hydride reagent would preferentially attack from the less sterically hindered face of the carbonyl group, which is determined by the conformation of the spirocyclic system.

Similarly, alkylation of an enolate derived from a chiral this compound derivative would also be expected to show diastereoselectivity. The incoming electrophile would be directed by the existing stereochemistry of the spiro framework. The level of diastereoselectivity would depend on the nature of the substrate, the reagents, and the reaction conditions. The synthesis of functionalized spiro[4.5]decane systems has demonstrated that high diastereoselectivity can be achieved in such transformations. researchgate.net

Influence of Substituents on Molecular Geometry and Dynamics

The introduction of substituents to the this compound framework significantly impacts its molecular geometry and conformational dynamics. The inherent conformational preferences of the five-membered cyclopentanone (B42830) ring and the eight-membered cyclooctanone (B32682) ring are perturbed by the steric and electronic effects of these substituents. A comprehensive understanding of these influences is crucial for predicting the three-dimensional structure and reactivity of substituted derivatives.

The cyclopentanone ring in this compound is not planar and exists in puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain. libretexts.orgscribd.com The presence of a substituent will favor the conformer that minimizes steric interactions. For instance, a bulky substituent adjacent to the carbonyl group would likely favor a conformation where it occupies a pseudo-equatorial position to reduce steric hindrance.

The larger and more flexible cyclooctanone ring possesses a greater number of possible conformations, such as the boat-chair, twist-boat-chair, and crown families. The relative energies of these conformers are influenced by transannular interactions, which are steric repulsions between substituents on opposite sides of the ring. A substituent's preference for a particular position is dictated by the minimization of these transannular strains and other non-bonded interactions.

To illustrate the magnitude of these steric effects, the A-values for common substituents on a cyclohexane (B81311) ring are presented below. These values offer a qualitative understanding of the steric demands that would influence the conformational equilibrium in substituted this compound systems.

Conformational A-Values for Common Substituents in Cyclohexane

SubstituentA-Value (kcal/mol)
-H0
-CH₃1.7
-CH₂CH₃1.75
-CH(CH₃)₂2.2
-C(CH₃)₃>4.5
-OH0.87 (in non-polar solvent)
-Cl0.53
-Br0.48

Computational studies, though not found specifically for this compound, are a powerful tool for investigating the conformational landscapes of complex molecules. nih.govnih.gov Such studies on analogous spirocyclic systems have demonstrated that the spiro-fusion itself introduces unique stereochemical constraints, and the interplay of these constraints with the steric and electronic properties of substituents can lead to complex and sometimes non-intuitive conformational preferences. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for the experimental determination of the three-dimensional structures of substituted this compound derivatives, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for Spiro 4.7 Dodecan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for structural elucidation. The ¹H NMR spectrum of Spiro[4.7]dodecan-1-one is expected to show a complex series of signals for the 20 protons, likely appearing as overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons on C2) would be shifted downfield (around 2.0-2.4 ppm) due to the electron-withdrawing effect of the carbonyl.

The ¹³C NMR spectrum provides a clearer picture, with distinct signals for each unique carbon atom. The most characteristic signal would be that of the carbonyl carbon (C1), which is expected to appear significantly downfield (in the range of 210-220 ppm). The spiro carbon (C5), being a quaternary center, would show a signal of lower intensity around 40-50 ppm. The remaining methylene (B1212753) carbons of the cyclopentanone (B42830) and cyclooctane (B165968) rings would produce signals in the aliphatic region (20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (Carbonyl) - ~215
C2 ~2.2 ~38
C3 ~1.8 ~24
C4 ~1.9 ~35
C5 (Spiro) - ~45
C6/C12 ~1.5 ~33
C7/C11 ~1.4 ~26
C8/C10 ~1.4 ~27

Note: These are estimated values based on typical chemical shifts for cyclopentanones and cyclooctanes. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and throughout the chain of methylene groups in the cyclooctane ring (C6 through C12). This allows for the unambiguous assignment of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.org This technique is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum. sdsu.edu For instance, the proton signals around 2.2 ppm would show a cross-peak with the carbon signal at ~38 ppm, confirming their assignment to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to four bonds. wikipedia.orgprinceton.edu HMBC is particularly powerful for identifying connectivity around quaternary carbons, such as the carbonyl (C1) and spiro (C5) carbons. Key correlations would include those between the protons on C2 and C4 and the spiro carbon C5, as well as the carbonyl carbon C1. Protons on C6 and C12 would also show correlations to the spiro carbon C5, thus confirming the link between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between protons on the cyclopentanone ring and those on the cyclooctane ring, providing insight into the three-dimensional arrangement of the two ring systems around the central spiro junction.

Table 2: Key Expected 2D NMR Correlations for this compound

Experiment Correlated Nuclei Information Gained
COSY H on C2 ↔ H on C3; H on C3 ↔ H on C4; H on C6 ↔ H on C7, etc. Proton-proton connectivity within each ring.
HSQC H on C2 ↔ C2; H on C3 ↔ C3, etc. Direct one-bond proton-carbon correlations.
HMBC H on C2/C4 ↔ C1 (C=O); H on C4/C6 ↔ C5 (Spiro) Connectivity across the carbonyl and spiro centers.

| NOESY | H on C4 ↔ H on C6; H on C2 ↔ H on C12 | Through-space proximity, defining the 3D conformation. |

While solution-state NMR reveals the structure of molecules in a solvent, solid-state NMR provides information about their conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Conformational analysis of medium-sized rings and cyclic ketones has been successfully undertaken using these methods, often in conjunction with computational calculations. nih.govacs.org For this compound, solid-state NMR could identify if the molecule adopts a single, rigid conformation in the crystal lattice or if there is conformational disorder. Differences in chemical shifts between the solid-state and solution-state spectra can indicate changes in conformation or the presence of specific intermolecular interactions in the solid phase.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, probe the vibrational modes of molecules. nih.gov They are particularly useful for identifying functional groups and gaining insight into molecular structure and bonding.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the stretching vibration (ν) of the carbonyl group (C=O). For ketones incorporated into a five-membered ring, this band typically appears at a higher frequency compared to acyclic or six-membered ring ketones due to increased ring strain. chemicalforums.comresearchgate.net Therefore, the C=O stretch for this compound is expected in the range of 1740-1750 cm⁻¹. chemicalforums.com Other significant bands in the IR spectrum would include C-H stretching vibrations for the numerous CH₂ groups (around 2850-2950 cm⁻¹) and C-H bending (scissoring) vibrations (around 1465 cm⁻¹).

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds, such as the C-C bonds of the ring skeletons, often produce stronger signals. nih.gov Therefore, the Raman spectrum would be particularly useful for analyzing the vibrational modes of the cyclopentane (B165970) and cyclooctane ring systems.

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C-H Stretch (CH₂) 2850 - 2950 (Strong) Strong
C=O Stretch (Carbonyl) 1740 - 1750 (Very Strong) Moderate
C-H Bend (CH₂) ~1465 (Moderate) Moderate

While this compound itself does not have a hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor. The study of hydrogen bonding is crucial as it influences the physical and chemical properties of molecules. jchemrev.com When a related spiro compound is dissolved in a proton-donating solvent (e.g., an alcohol) or forms a co-crystal with a hydrogen bond donor, the formation of a hydrogen bond can be readily detected by vibrational spectroscopy.

The formation of an intermolecular hydrogen bond (C=O···H-X) weakens the C=O double bond, causing its stretching frequency in the IR spectrum to shift to a lower wavenumber (a red-shift). nih.gov The magnitude of this shift is generally correlated with the strength of the hydrogen bond. researchgate.net For instance, a shift of 10-20 cm⁻¹ would indicate the presence of hydrogen bonding. NMR spectroscopy can also be used, as the chemical shift of the proton involved in the hydrogen bond is highly sensitive to its formation. jchemrev.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•) which then undergoes characteristic fragmentation.

The mass spectra of spiro ketones exhibit distinct fragmentation behaviors that differ from simple monocyclic ketones. acs.org While typical cyclic ketones like cyclopentanone or cyclohexanone (B45756) undergo prominent α-cleavage followed by further fragmentation, the fragmentation of spiro ketones is often dominated by processes occurring in the non-ketonic ring. acs.orgmiamioh.edu For this compound (C12H20O, Molecular Weight: 180.29 g/mol ), the molecular ion peak (m/z 180) is generally expected to be observable.

The fragmentation pathways are influenced by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org The fragmentation of the eight-membered cyclooctane ring is often a preferred pathway. acs.org This can involve the loss of a series of alkyl radicals, leading to significant fragment ions. acs.org Cleavage of the cyclopentanone ring can also occur, but it may not represent the most dominant fragmentation route, a behavior that contrasts with simpler cyclopentanone derivatives. acs.orgwhitman.edu

Table 1: Predicted Key Mass Spectrometry Data for this compound

Feature m/z Value Description
Molecular Ion (M+•) 180 Corresponds to the intact ionized molecule, C12H20O+•.
Key Fragment 1 M - C2H4 (152) Loss of ethylene (B1197577) from the cyclooctane ring.
Key Fragment 2 M - C3H6 (138) Loss of propene from the cyclooctane ring.
Key Fragment 3 M - C4H8 (124) Loss of butene from the cyclooctane ring.
Key Fragment 4 M - C5H10 (110) Loss of pentene from the cyclooctane ring.

This table is based on general fragmentation patterns of spiro ketones and represents plausible fragmentation pathways for this compound.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute and relative configuration of stereocenters, which is crucial for chiral derivatives of this compound. By diffracting X-rays off a single crystal of the compound, a unique electron density map is generated, from which the atomic positions can be determined with high precision.

For a chiral derivative of this compound, X-ray crystallography can unequivocally establish the spatial arrangement of substituents and the conformation of the fused ring system, confirming its absolute stereochemistry.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. bohrium.comrsc.org Analyzing these interactions is key to understanding the solid-state properties of this compound. The primary forces at play in the crystal structure of this non-polar ketone would be van der Waals forces, specifically London dispersion forces. nsf.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Typical Energy (kJ/mol)
London Dispersion Forces Temporary fluctuating dipoles between all atoms. The primary cohesive force. 2-10
Dipole-Dipole Interactions Attraction between the permanent dipoles of the carbonyl groups. 5-20

| Weak C–H···O Hydrogen Bonds | Interaction between an electropositive C-H bond and the lone pair of the carbonyl oxygen. | 2-8 |

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, this involves determining the conformations of both the cyclopentanone and cyclooctane rings. The five-membered cyclopentanone ring is likely to adopt an envelope or twist conformation to relieve torsional strain.

The eight-membered cyclooctane ring is highly flexible and can exist in several low-energy conformations, such as the boat-chair, twist-boat-chair, or crown shapes. The specific conformation adopted in the crystal will be the one that best accommodates the steric constraints of the spiro fusion and optimizes the intermolecular packing forces. scribd.com The analysis of the crystal structure would reveal the precise torsion angles that define the shape of each ring and their orientation relative to one another. rsc.orgrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral this compound Derivatives

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. mtoz-biolabs.comresearchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral compound. smoldyn.org For a chiral derivative of this compound, ECD can provide definitive stereochemical assignment, especially when single crystals for X-ray analysis are not available. researchgate.net

The process involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). frontiersin.orgnih.gov The theoretical spectrum is generated using quantum mechanical calculations, typically Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the chiral center. acs.org The chromophore in this case is the carbonyl group (C=O), whose n→π* electronic transition is sensitive to the asymmetric environment of the chiral spiro framework, giving rise to a characteristic ECD signal. rsc.org

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Cyclopentanone
Cyclohexanone
Spiro[5.5]undecan-1-one

Theoretical and Computational Investigations of Spiro 4.7 Dodecan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For a molecule like Spiro[4.7]dodecan-1-one, these methods could offer a wealth of information.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory is a robust method for investigating the electronic properties of molecules. A hypothetical DFT study on this compound would likely involve the calculation of various parameters to describe its electronic structure and energetics. Such a study would provide data on orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for predicting the molecule's reactivity and interaction with other chemical species.

Hypothetical Data from a DFT Study on this compound:

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy +1.2 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eV Relates to the molecule's electronic stability and reactivity.

This table presents hypothetical data to illustrate the potential outcomes of a DFT study, as no specific literature is available.

Ab Initio Methods for Geometry Optimization and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be employed to accurately determine the three-dimensional structure of this compound. Geometry optimization would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Furthermore, these methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are instrumental in studying the dynamic behavior of molecules over time. These simulations could reveal important information about the conformational flexibility and intermolecular interactions of this compound.

Conformational Ensemble Analysis in Solution and Gas Phase

MD simulations could be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents. This analysis would identify the most populated conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Ligand-Binding Dynamics

While there is no specific information on derivatives of this compound involved in ligand-binding, MD simulations could be hypothetically applied to study such interactions. These simulations would model the dynamic process of a derivative binding to a target, offering insights into the binding pathways and the stability of the resulting complex.

Force Field Development and Validation for this compound

To perform accurate and efficient MD simulations, a reliable force field is essential. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel or understudied molecule like this compound, a specific force field may need to be developed and validated. This process would involve parameterizing the force field against high-level quantum chemical calculations or experimental data to ensure its accuracy in reproducing the structural and dynamic properties of the molecule.

Reaction Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing the fundamental knowledge required to control and optimize chemical syntheses. Computational chemistry offers a window into the molecular world, allowing for the detailed exploration of reaction pathways that are often difficult or impossible to observe experimentally. scielo.br For a molecule such as this compound, computational methods can be employed to investigate a variety of reactions, including but not limited to, nucleophilic additions to the carbonyl group, enolate formation and subsequent alkylation or aldol (B89426) reactions, and rearrangements of the spirocyclic scaffold.

The general workflow for elucidating a reaction mechanism using computational methods involves several key steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.

Potential Energy Surface (PES) Scanning: The PES is explored to identify possible reaction pathways connecting the reactants and products. This often involves systematically changing key bond lengths and angles to map out the energy landscape.

Transition State Searching: Once a potential pathway is identified, sophisticated algorithms are used to locate the exact transition state structure, which represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Energy Calculations: The energies of all stationary points (reactants, products, intermediates, and transition states) are calculated to determine the activation energies and reaction enthalpies.

These calculations are typically performed using various levels of theory, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. imist.ma

The transition state is a fleeting, high-energy arrangement of atoms that exists for a fraction of a second during a chemical reaction. Its characterization is crucial for understanding the kinetics of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that dictates the rate of a reaction. A lower activation energy corresponds to a faster reaction. Computational methods can provide reliable estimates of activation energies, allowing for the comparison of different reaction pathways and the prediction of the most favorable one.

For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, computational chemists would model the approach of the nucleophile to the carbonyl carbon. They would then locate the transition state for this process and calculate its energy relative to the separated reactants. This would provide the activation energy for the addition step.

To illustrate the type of data generated from such calculations, a hypothetical data table for the nucleophilic addition of different nucleophiles to this compound is presented below. The values are purely illustrative and intended to demonstrate the output of computational studies.

NucleophileLevel of TheorySolvent ModelCalculated Activation Energy (kcal/mol)
Hydride (H-)B3LYP/6-31G(d)PCM (Methanol)12.5
Methyl Grignard (CH3MgBr)M06-2X/def2-TZVPSMD (THF)10.2
Cyanide (CN-)ωB97X-D/aug-cc-pVTZIEFPCM (Water)15.8

This table is interactive. You can sort and filter the data.

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry provides powerful tools for predicting and understanding the origins of both regioselectivity and stereoselectivity. semanticscholar.org

For a molecule like this compound, which possesses a chiral spiro center, stereoselectivity is a particularly important consideration. For example, in the reduction of the carbonyl group, the hydride nucleophile can attack from two different faces of the planar carbonyl, leading to the formation of two diastereomeric alcohols.

Computational methods can predict the stereochemical outcome by calculating the activation energies for the two competing pathways. The pathway with the lower activation energy will be the major one, and the ratio of the products can be estimated using the Boltzmann distribution based on the energy difference between the two transition states.

The table below provides a hypothetical example of a computational study on the stereoselective reduction of this compound.

Reducing AgentDiastereomeric Transition StateCalculated Activation Energy (kcal/mol)Predicted Major Diastereomer
NaBH4Axial Attack11.8Axial Alcohol
NaBH4Equatorial Attack13.2
L-SelectrideAxial Attack15.1
L-SelectrideEquatorial Attack12.5Equatorial Alcohol

This table is interactive. You can sort and filter the data.

Similarly, for reactions involving an enolate intermediate of this compound, computational methods can predict the regioselectivity of, for example, an alkylation reaction. By calculating the energies of the transition states for alkylation at the different possible carbon atoms of the enolate, the preferred site of reaction can be determined.

Derivatization and Analog Development of the Spiro 4.7 Dodecan 1 One Scaffold

Synthesis of Substituted Spiro[4.7]dodecan-1-ones

The introduction of functional groups onto the Spiro[4.7]dodecan-1-one framework can be approached by targeting the carbon atom adjacent to the ketone (alpha-functionalization) or by modifying the more distant positions on the carbocyclic rings (remote functionalization).

Alpha-Functionalization of the Ketone

Alpha-functionalization of ketones is a fundamental transformation in organic synthesis. For this compound, this would involve reactions at the C2 position of the cyclopentane (B165970) ring. The process typically begins with the formation of an enolate by treating the ketone with a suitable base. This enolate can then react with various electrophiles to introduce new substituents. Although no specific examples for this compound are documented, the general methodology is robust.

Potential Alpha-Functionalization Reactions:

Reaction Type Reagents Potential Product
Alkylation Base (e.g., LDA), Alkyl halide (R-X) 2-Alkyl-spiro[4.7]dodecan-1-one
Aldol (B89426) Addition Aldehyde (RCHO), Base or Acid 2-(1-Hydroxyalkyl)-spiro[4.7]dodecan-1-one

Remote Functionalization of the Cyclooctane (B165968) and Cyclopentane Rings

Achieving functionalization at positions on the cyclopentane and, particularly, the larger cyclooctane ring, distant from the activating ketone group, is a significant synthetic challenge. Such transformations often rely on radical-based processes or advanced C-H activation strategies. These methods can overcome the limitations of traditional ionic chemistry, which is dominated by the reactivity of the ketone. Research in fields like steroid chemistry has demonstrated the viability of remote functionalization, though these methods have not been specifically applied to this compound. nih.gov

Heteroatom-Containing Spiro[4.7]dodecane Analogs

Replacing one or more carbon atoms of the this compound core with heteroatoms such as nitrogen or oxygen generates structurally diverse analogs with potentially new chemical and biological properties.

Spirohydantoin and Spirothiohydantoin Derivatives

Spirohydantoins are commonly synthesized from ketones via the Bucherer-Bergs reaction. alfa-chemistry.comnih.govorganic-chemistry.org This multicomponent reaction involves treating the ketone with potassium cyanide and ammonium (B1175870) carbonate to produce a 1,3-diazaspiro[4.7]dodecane-2,4-dione scaffold, where the carbonyl group of the original cyclopentane ring becomes the spiro-carbon of the new hydantoin (B18101) ring. wikipedia.org

The corresponding spirothiohydantoins can be prepared through variations of this method, for instance, by using ammonium monothiocarbamate or by subsequent thionation of the spirohydantoin itself using reagents like Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgresearchgate.net

General Bucherer-Bergs Reaction Scheme:

Oxaspiro[4.7]dodecane Systems

An important method for creating oxaspiro systems from cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). In the case of this compound, the oxidation would expand the five-membered ring to a six-membered lactone, forming an oxaspiro[5.7]tridecan-1-one system. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Hypothetical Baeyer-Villiger Oxidation:

Substrate Reagent Potential Product

Diazaspiro[4.7]dodecane and Other Nitrogen-Containing Spirocycles

Beyond spirohydantoins, other nitrogen-containing spirocycles can be conceptualized. The synthesis of diverse azaspirocycles is an active area of research, often employing multicomponent reactions or cyclization strategies. nih.gov For instance, reductive amination of this compound could provide a spirocyclic amine, which could then serve as a precursor for more complex nitrogen-containing heterocyclic systems. However, specific synthetic routes starting from this compound to create unique diazaspiro[4.7]dodecane structures are not described in the current body of scientific literature.

Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Property Relationship (SPR) studies are crucial in drug discovery for understanding how modifications to a chemical structure influence its physicochemical and pharmacokinetic properties. For derivatives of this compound, these studies would focus on elucidating the contributions of its distinct spirocyclic nature and stereochemistry.

Influence of Spirocyclic Architecture on Physicochemical Properties

The introduction of a spirocyclic scaffold, such as this compound, into a molecule can significantly modulate its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent three-dimensionality and increased sp³ character of spirocycles generally lead to improved drug-like properties compared to their planar, aromatic counterparts. tandfonline.comtandfonline.combldpharm.com

Lipophilicity and Solubility: The lipophilicity of a compound, often measured as LogP or LogD, is a key determinant of its permeability across biological membranes and its interaction with metabolic enzymes. The replacement of a more flexible or planar moiety with a rigid spirocyclic core like this compound can alter the molecule's shape and surface area, thereby influencing its lipophilicity. Generally, increasing the sp³ fraction by introducing a spirocycle can lead to a decrease in lipophilicity and an increase in aqueous solubility. tandfonline.comwordpress.com This is attributed to the disruption of crystal packing and the presentation of more polar functional groups in a three-dimensional space. rmit.edu.vn

For instance, the substitution of a gem-dimethyl group or a flat aromatic ring with a spirocyclic moiety has been shown to lower LogD values in several drug discovery programs. bldpharm.comwordpress.com In the context of this compound derivatives, one could anticipate that derivatization at the ketone or on the carbocyclic rings would offer a handle to fine-tune lipophilicity.

Illustrative Data Table 1: Predicted Impact of this compound Introduction on Physicochemical Properties

Parent Compound (Hypothetical) This compound Analog (Hypothetical) Predicted Change in LogP Predicted Change in Aqueous Solubility Rationale
Non-spirocyclic analog with a flexible alkyl chainIntroduction of the rigid this compound coreDecreaseIncreaseIncreased sp³ character and disruption of planar packing.
Aromatic ring-containing analogBioisosteric replacement of the aromatic ring with the this compound scaffoldDecreaseIncreaseShift from a flat, lipophilic aromatic system to a three-dimensional, more polarizable aliphatic system.

Metabolic Stability: Spirocyclic scaffolds can enhance metabolic stability by shielding susceptible metabolic soft spots within a molecule. bldpharm.comwordpress.com The rigid conformation of the this compound core can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to metabolically labile positions. For example, replacing a benzylic proton with a spiro-center can block oxidative metabolism at that site.

Stereochemical Influence on Molecular Recognition (Chemical Perspective)

Stereochemistry plays a pivotal role in the interaction of a molecule with its biological target. solubilityofthings.comnih.gov The spiro-carbon of this compound is a quaternary center, and derivatization of the scaffold can introduce additional chiral centers, leading to multiple stereoisomers. The rigid, well-defined three-dimensional arrangement of substituents in spirocyclic compounds can lead to highly specific and potent interactions with protein binding pockets. tandfonline.comnih.gov

The distinct spatial orientation of functional groups in different stereoisomers of a this compound derivative would dictate its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) within a receptor binding site. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. solubilityofthings.comnih.gov

The conformational rigidity of the this compound scaffold locks the appended functional groups in specific orientations. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity compared to more flexible analogs. nih.gov X-ray crystallography studies of protein-ligand complexes involving spirocyclic compounds have demonstrated the importance of the precise spatial arrangement of substituents for optimal binding. nih.gov

Illustrative Data Table 2: Hypothetical Binding Affinities of this compound Stereoisomers

Derivative (Hypothetical) Stereoisomer Target Binding Affinity (Ki, nM) (Hypothetical) Rationale for Differential Affinity
2-Amino-spiro[4.7]dodecan-1-one(2R, 5S)10The amino group is positioned optimally to form a critical hydrogen bond with the receptor.
2-Amino-spiro[4.7]dodecan-1-one(2S, 5R)500The amino group is in a sterically hindered position, preventing the key hydrogen bond formation.
2-Amino-spiro[4.7]dodecan-1-one(2R, 5R)150Suboptimal orientation of the amino group leads to a weaker interaction with the receptor.
2-Amino-spiro[4.7]dodecan-1-one(2S, 5S)800The conformation of this isomer may induce a steric clash with the binding site.

Note: This table is a hypothetical illustration of how stereochemistry could influence the binding affinity of this compound derivatives, based on established principles of molecular recognition. The Ki values are not based on experimental data.

Applications in Organic Synthesis and Chemical Biology Research

Spiro[4.7]dodecan-1-one as a Versatile Synthetic Intermediate

The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the potential to be transformed into more complex and valuable molecules. In the case of this compound, which features a five-membered ring fused to an eight-membered ring through a spirocyclic junction with a ketone functional group on the cyclopentane (B165970) ring, its potential as a versatile building block is significant in theory. However, a comprehensive review of the scientific literature indicates a notable absence of specific studies detailing its use in this capacity.

Chiral Auxiliaries and Ligands Based on this compound

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. Spirocyclic structures, due to their rigid and well-defined three-dimensional conformations, are attractive scaffolds for such applications. The inherent chirality of many spiro compounds can be exploited to induce stereoselectivity in chemical reactions.

Despite this potential, there is currently no specific research available in the scientific literature that describes the synthesis or application of chiral auxiliaries or ligands derived from this compound. The investigation into the enantioselective synthesis of spirocycles is an active area of research, with various methodologies being developed. rsc.org However, these studies have not yet been extended to this particular spiroketone.

Building Blocks for Polycyclic and Macrocyclic Architectures

Spiro compounds can serve as unique starting materials for the construction of complex polycyclic and macrocyclic frameworks, which are prevalent in natural products and medicinally important molecules. The spirocyclic core of this compound could, in principle, be elaborated through various synthetic transformations to access novel and intricate molecular architectures.

A search of the available chemical literature, however, does not yield any specific examples of this compound being utilized as a building block for the synthesis of polycyclic or macrocyclic compounds. General synthetic routes to spirocycles and their subsequent transformations are known, but these have not been specifically applied to or reported for this compound. mdpi.com

Role in Chemical Scaffold Design for Functional Molecules

The unique three-dimensional arrangement of atoms in spiro compounds makes them attractive scaffolds for the design of functional molecules, including chemical probes and molecules with specific recognition properties. The rigidity of the spirocyclic system can help to pre-organize functional groups in a defined spatial orientation, which can be advantageous for molecular recognition and binding to biological targets.

Exploration of this compound Scaffolds for Chemical Probes

Chemical probes are essential tools in chemical biology for studying biological processes. The development of novel molecular scaffolds is crucial for creating probes with improved properties such as selectivity and cell permeability. While the spiro[4.7]dodecane framework is a potential candidate for such scaffolds, there is no published research specifically exploring the use of this compound in the design or synthesis of chemical probes. The broader class of spiro compounds has been investigated for their potential in medicinal chemistry, with some spiro-oxindoles showing promise as templates for drug design. mdpi.com

Investigation of Molecular Recognition by Spiro Compounds

The defined spatial arrangement of substituents on a spirocyclic core can lead to specific molecular recognition events. This property is of interest in areas such as supramolecular chemistry and drug design. However, a review of the scientific literature reveals no studies focused on the molecular recognition properties of this compound or its derivatives.

Contributions to Material Science Research (e.g., Polymer Chemistry)

Spirocyclic monomers can be incorporated into polymers to influence their physical and chemical properties. The rigid and contorted nature of spiro units can disrupt polymer chain packing, leading to materials with altered solubility, thermal stability, and mechanical properties.

A search for the application of this compound in material science, and specifically in polymer chemistry, did not yield any specific research articles. While the synthesis and characterization of spiro polymers is a known field of study, there are no reports of this compound being used as a monomer or a precursor for polymer synthesis. dtic.mil

Data on Related Spiro Compounds

Due to the limited specific data on this compound, the following table provides information on related spiro compounds to offer a broader context of the properties and applications within this class of molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
Spiro[4.7]dodecaneC12H22166.31Parent Hydrocarbon
Spiro[4.7]dodecan-6-oneC12H20O180.29Isomeric Ketone
1,3-diazaspiro[4.7]dodecane-2,4-dioneC10H16N2O2196.25Spirohydantoin Derivative uctm.edu
4-methyl-1-methylenespiro[4.7]dodecan-2-oneC14H22O206.33Vetiver-like Odorant researchgate.net

Q & A

Q. How can computational predictions of this compound’s properties be validated experimentally?

  • Methodological Answer : Compare DFT-calculated pKa\text{p}K_a with potentiometric titrations. Validate docking simulations (e.g., AutoDock) via SPR (Surface Plasmon Resonance) binding assays. Use error analysis (e.g., RMSE) to quantify model accuracy .

Literature and Collaboration

Q. What systematic review frameworks are suitable for synthesizing fragmented data on spirocyclic ketones?

  • Methodological Answer : Apply PRISMA guidelines for literature screening. Use SPIDER (Sample: spirocycles; Phenomenon: synthesis; Design: experimental; Evaluation: yield; Research type: peer-reviewed) to structure search strategies .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Establish shared data platforms (e.g., ELN for synthetic chemists and computational biologists). Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Jointly publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.